Angiotensin II antipeptide

Übersicht

Beschreibung

Angiotensin II (Ang II) is a potent vasoactive peptide with significant roles in cardiovascular and renal physiology. Its actions are mediated primarily through the AT1 and AT2 receptors. While Ang II itself promotes vasoconstriction, cell proliferation, and inflammation, research has also focused on its antipeptide, which may have counter-regulatory roles in these processes.

Synthesis Analysis

Angiotensin II antipeptide synthesis involves enzymatic pathways that convert Ang II into various active fragments, such as Angiotensin III (Ang III) and Angiotensin IV (Ang IV), which have distinct biological effects. The synthesis is regulated by enzymes like aminopeptidase A for Ang III and a combination of aminopeptidases A and N for Ang IV, highlighting a complex regulatory network within the renin-angiotensin system (Ardaillou, 1997).

Molecular Structure Analysis

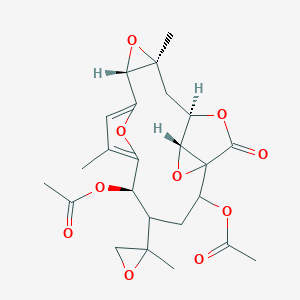

Molecular dynamics simulations have shed light on Ang II's structure, revealing that its N-terminus exhibits considerable flexibility in aqueous environments, a feature not observed in dimethyl sulfoxide (DMSO) environments. This flexibility may be crucial for Ang II's interaction with its receptors, particularly the AT1 receptor, which mediates most of Ang II's known physiological effects (Preto et al., 2005).

Chemical Reactions and Properties

Ang II undergoes various chemical reactions leading to the synthesis of different angiotensin peptides, each with unique properties and functions. These peptides engage in complex interactions within the cardiovascular system, often with opposing effects mediated through different receptor pathways. For instance, while Ang II typically exerts vasoconstrictive and proliferative effects via the AT1 receptor, Angiotensin (1-7), a product of Ang II's enzymatic breakdown, acts through the Mas receptor to mediate vasodilatory and antiproliferative actions, highlighting the diverse chemical properties and reactions within the angiotensin peptide family (Parajuli et al., 2014).

Physical Properties Analysis

The physical properties of Ang II and its antipeptides, such as solubility and stability, are influenced by their molecular structure and the medium in which they are dissolved. These properties are crucial for their biological activity, receptor interaction, and therapeutic potential.

Chemical Properties Analysis

The chemical properties of Ang II and its antipeptides play a significant role in their physiological and pathological effects. For instance, the ability of Ang II to induce oxidative stress and fibrosis in cardiac cells highlights its role in cardiovascular diseases. Conversely, its antipeptides can counteract these effects, offering potential therapeutic avenues (Chen & Mehta, 2006).

Wissenschaftliche Forschungsanwendungen

Antihypertensive Effects : Angiotensin-(1-7), an antihypertensive peptide within the renin-angiotensin system, suggests the effectiveness of converting enzyme inhibitors in treating hypertension. This peptide might explain the success of such inhibitors in both renin-dependent and non-renin-dependent models of hypertension, including most forms of human hypertension (Ferrario et al., 1997).

Role in Cancer : Angiotensin II is crucial in tissue angiogenesis, with significant therapeutic implications for cancer treatment. Manipulation of the angiotensin system is a promising strategy, particularly for gynecological cancer progression (Escobar et al., 2004); (Ino et al., 2006).

Cardiovascular Homeostasis : Angiotensin II receptors are key in regulating blood pressure and cardiovascular homeostasis. The AT(1) receptor mediates most of these actions, while the AT(2) receptor may contribute to anti-proliferation, cellular differentiation, apoptosis, and vasodilation (Dinh et al., 2001).

COVID-19 Therapy : Angiotensin receptor blockers (ARBs) may benefit COVID-19 therapy by maintaining homeostasis and vasodilation, especially in hypertensive patients (Matsoukas et al., 2021).

Heart Failure and Infarction : Mice lacking the angiotensin II type 1A receptor show reduced heart remodeling and mortality following myocardial infarction, suggesting potential therapeutic targets for heart failure and infarction (Gaussin & Schneider, 1999).

Cardiovascular and Renal Diseases : Understanding the diverse functions of the renin-angiotensin system is crucial for developing new treatments for various cardiovascular and renal diseases (Zucker & Zimmerman, 2011).

Vascular Inflammation in Hypertension : The renin-angiotensin system plays a major role in vascular inflammation in hypertension. Its antagonists may provide cardiovascular protection through anti-inflammatory effects (Marchesi et al., 2008).

Wirkmechanismus

Target of Action

Angiotensin II antipeptide primarily targets the Angiotensin II receptor type 1 (AT1R) and type 2 (AT2R) . These are two G-protein coupled receptors that mediate most biological functions of the octapeptide Angiotensin II (Ang II) . The direct action of Angiotensin II on surrounding vessel walls is facilitated by binding to the AT-1 on vascular smooth muscle cells .

Mode of Action

The interaction of this compound with its targets results in a series of changes. Binding to the AT-1 receptor stimulates Ca2+/calmodulin-dependent phosphorylation of myosin, causing smooth muscle contraction that results in vasoconstriction .

Pharmacokinetics

The pharmacokinetics of this compound differ in terms of oral bioavailability, rate of absorption, metabolism, and route and rate of elimination . Both losartan potassium and candesartan cilexetil are prodrugs; however, losartan is partially converted into EXP3174 in the liver, whereas candesartan cilexetil is converted completely into candesartan during gastrointestinal absorption .

Result of Action

The molecular and cellular effects of this compound’s action are vast and complex. For instance, Angiotensin II acts on the adrenal cortex, causing it to release aldosterone, a hormone that causes the kidneys to retain sodium and lose potassium . Delaying treatment in pregnant women with hypotension associated with septic or other distributive shock is likely to increase the risk of maternal and fetal morbidity and mortality .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, AT2R is upregulated upon tissue damage and its activation by selective AT2R agonists has become a promising approach in the search for new classes of pharmaceutical agents . The role of Ang II at the periphery and in the central nervous system is vast and complex .

Zukünftige Richtungen

Angiotensin II antipeptide has been investigated for the treatment of Sepsis, Septic Shock, Diabetes Mellitus, and Acute Renal Failure . It has been suggested that the balance between ACE and ACE2 modulates cardiac function . The development of peptide drugs has become one of the hottest topics in pharmaceutical research .

Eigenschaften

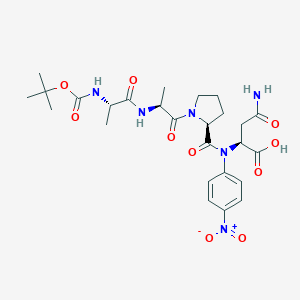

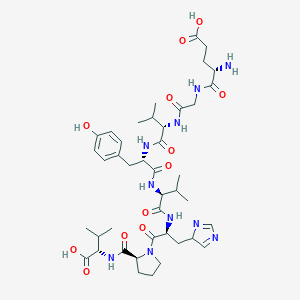

IUPAC Name |

(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N10O12/c1-21(2)33(49-31(54)19-45-36(57)27(43)13-14-32(55)56)39(60)47-28(16-24-9-11-26(53)12-10-24)37(58)50-34(22(3)4)40(61)48-29(17-25-18-44-20-46-25)41(62)52-15-7-8-30(52)38(59)51-35(23(5)6)42(63)64/h9-12,18,20-23,27-30,33-35,53H,7-8,13-17,19,43H2,1-6H3,(H,44,46)(H,45,57)(H,47,60)(H,48,61)(H,49,54)(H,50,58)(H,51,59)(H,55,56)(H,63,64)/t27-,28-,29-,30-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXABETWMMHYVGQ-VVTGJMFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary effect of Angiotensin II Antipeptide on human peripheral blood mononuclear cells (PBMCs)?

A: Research suggests that this compound, in contrast to peptide antibiotics like Nigericin and Valinomycin, does not significantly suppress the proliferation of mitogen-stimulated human PBMCs. [] This indicates a lack of strong immunosuppressive effects compared to the aforementioned antibiotics.

Q2: Can you elaborate on any other biological activities associated with this compound explored in the provided research?

A: While one study focused on the impact of various peptides, including this compound, on PBMC proliferation, it primarily highlighted the potent immunosuppressive effects of certain peptide antibiotics. [] The research did not delve deeper into specific biological activities of this compound.

Q3: Has this compound been investigated for applications beyond immunology, such as analytical chemistry?

A: Yes, research indicates that this compound has been explored as a model analyte in electromembrane extraction studies. [] This research specifically focused on selective extraction based on the isoelectric point, highlighting potential applications in analytical separation techniques.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)